3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a piperazine ring The piperazine ring is further substituted with a 3-chloro-4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a pyridazine precursor. The key steps include:
Preparation of the Piperazine Derivative: The piperazine ring is functionalized with the 3-chloro-4-fluorophenylsulfonyl group. This step often involves the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The phenyl-substituted pyridazine ring is synthesized separately, often starting from a dicarbonyl compound and a hydrazine derivative.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridazine ring under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the phenyl ring, while hydrolysis can lead to the formation of sulfonic acids.
Scientific Research Applications
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to probe cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, by interacting with the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: This compound has a thiophene ring instead of a phenyl ring, which may alter its reactivity and biological activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring and different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-17-14-16(6-7-18(17)22)29(27,28)26-12-10-25(11-13-26)20-9-8-19(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBSSYPMJRFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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